![molecular formula C6H2ClF2N3S B2809550 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1624606-96-7](/img/structure/B2809550.png)
7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
Overview
Description
7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2ClF2N3S and a molecular weight of 221.62 g/mol . This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a difluoromethyl group at the 2nd position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with a suitable chlorinating agent to introduce the chlorine atom at the 7th position. . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Addition Reactions: The difluoromethyl group can participate in addition reactions with suitable electrophiles.
Common reagents used in these reactions include chlorinating agents, difluoromethylating reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazolo[5,4-d]pyrimidines, including 7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine, exhibit promising anticancer properties. These compounds have demonstrated:
- Inhibition of tumor growth in various cancer cell lines.
- Mechanisms of action involving apoptosis and cell cycle arrest.
A study highlighted that specific derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .
Antimicrobial Properties
The compound has shown significant antibacterial and antifungal activities. In vitro studies revealed that:
- It effectively inhibits the growth of several bacterial strains, including resistant strains.
- Its antifungal properties make it a candidate for developing treatments against fungal infections.
The presence of the difluoromethyl group is believed to enhance its interaction with microbial targets .
Neurological Disorders
This compound has been investigated for its effects on adenosine receptors (A1 and A2A), which are implicated in neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound's ability to modulate these receptors suggests potential applications in:
- Neuroprotective therapies.
- Treatment strategies aimed at improving cognitive function .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Starting from 2-amino-4-chloropyrimidine , react with difluoromethylated reagents.
- Utilize conditions that favor the formation of the thiazole ring fused to the pyrimidine core.
This synthetic route is crucial for producing analogs with varying biological activities .
Comparative Analysis of Derivatives
To better understand the unique aspects of this compound compared to its derivatives, the following table summarizes key features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Chloro-[1,3]thiazolo[5,4-d]pyrimidine | Lacks difluoromethyl group | Simpler structure; less potent in receptor binding |
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine | Lacks chlorine substituent | Potentially different biological activity |
7-Amino-[1,3]thiazolo[5,4-d]pyrimidine | Contains an amino group instead of chloro | May exhibit different pharmacological properties |
7-Fluoro-[1,3]thiazolo[5,4-d]pyrimidine | Fluorinated at position 7 | Different interaction profile with biological targets |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine can be compared with other similar compounds, such as:
7-Chlorothiazolo[5,4-d]pyrimidine: This compound lacks the difluoromethyl group, which may result in different chemical and biological properties.
7-Chloro[1,3]thiazolo[5,4-d]pyrimidine: Similar in structure but may have different reactivity and applications due to the absence of the difluoromethyl group.
The presence of the difluoromethyl group in this compound makes it unique and may contribute to its distinct chemical and biological properties .
Biological Activity
7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of a chlorine atom and a difluoromethyl group, contribute to its pharmacological properties.
The chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₆H₂ClF₂N₃S |
Molar Mass | 221.62 g/mol |
Density | 1.671 ± 0.06 g/cm³ |
Boiling Point | 276.2 ± 40.0 °C (Predicted) |
pKa | -1.98 ± 0.50 (Predicted) |
Research indicates that compounds within the thiazolo[5,4-d]pyrimidine class exhibit significant binding affinities for adenosine receptors, specifically the human A1 and A2A receptors. These interactions suggest potential applications in treating conditions related to these receptors, such as neurological disorders and cancer .
Anticancer Properties
Several studies have explored the anticancer potential of this compound and its derivatives. For instance:
- In vitro Studies : Derivatives of thiazolo[5,4-d]pyrimidines have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that certain analogs acted as potent inhibitors of topoisomerase II, leading to cell cycle arrest at the G2-M phase .
- Case Study : A specific derivative was tested against HeLa cells and displayed significant antiproliferative activity with an IC50 value indicating effective inhibition of growth .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial and Antifungal Activities : Thiazolo[5,4-d]pyrimidines have shown promising results against bacterial strains and fungi in various assays . The presence of halogen substituents enhances their efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The following table outlines some related compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Chloro-[1,3]thiazolo[5,4-d]pyrimidine | Lacks difluoromethyl group | Simpler structure; less potent in receptor binding |
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine | Lacks chlorine substituent | Potentially different biological activity |
7-Amino-[1,3]thiazolo[5,4-d]pyrimidine | Contains an amino group | May exhibit different pharmacological properties |
7-Fluoro-[1,3]thiazolo[5,4-d]pyrimidine | Fluorinated at position 7 | Different interaction profile with biological targets |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to attach substituents like chlorinated phenyl or difluoromethyl groups to the thiazolopyrimidine core. Reaction optimization includes temperature control (e.g., 78°C for hydrazine coupling), solvent selection (e.g., ethanol or acetonitrile), and stoichiometric ratios of reagents. Yield improvements often require iterative adjustments to catalyst loading and reaction time .
- Key Data : For analogous thiazolopyrimidines, yields of 80–90% were achieved using Et₃N as a base in CH₃CN under reflux .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical. For example, IR peaks at 1690 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–S–C) confirm functional groups. ¹H-NMR signals at δ 7.52–8.11 ppm (aromatic protons) and ¹³C-NMR signals at ~162–168 ppm (carbonyl carbons) are diagnostic .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology : Solubility is assessed in polar (DMSO, ethanol) and nonpolar (hexane) solvents. Stability studies involve monitoring degradation via HPLC under varying pH, temperature, and light exposure. For example, thiazolopyrimidines with chloro substituents exhibit higher stability in acidic media but degrade in alkaline conditions .
Advanced Research Questions
Q. How can synthetic pathways be optimized to reduce byproduct formation in large-scale synthesis?
- Methodology : Continuous flow reactors and advanced purification techniques (e.g., preparative HPLC or recrystallization) minimize impurities. For example, replacing batch reactors with flow systems reduces side reactions in cross-coupling steps .
- Data Contradictions : Batch methods yield 70–80% purity, while flow systems achieve >95% but require higher catalyst loads .
Q. What strategies resolve discrepancies in biological activity data across different assays?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For instance, inconsistent IC₅₀ values in kinase inhibition assays may arise from variations in ATP concentrations or buffer ionic strength. Normalize data using reference inhibitors and standardized protocols .
Q. How do halogen substituents (Cl, F) influence the compound’s interactions with biological targets?
- Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities. Chlorine enhances hydrophobic interactions in enzyme active sites, while fluorine improves metabolic stability by reducing CYP450-mediated oxidation .
- Key Finding : In triazolopyrimidines, chloro-substituted analogs show 10-fold higher binding affinity to kinases than non-halogenated derivatives .
Q. What analytical techniques are recommended for characterizing degradation products?
- Methodology : High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) identify degradation pathways. For example, oxidative degradation products of thiazolopyrimidines can be traced via m/z shifts corresponding to sulfoxide or sulfone formation .
Q. Methodological Considerations
Q. How to design experiments to probe the compound’s mechanism of action in cellular models?
- Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways. Use CRISPR-Cas9 knockout models to validate target engagement. For example, silencing candidate receptors (e.g., ENTPDases) can confirm functional dependencies .
Q. What are best practices for ensuring reproducibility in spectral data (NMR/IR)?
- Methodology : Calibrate instruments using certified standards (e.g., tetramethylsilane for NMR). For IR, baseline correction and solvent subtraction (e.g., DMSO-d₆) are critical. Report chemical shifts in δ ppm with multiplicity (s, d, m) and coupling constants (J values) .
Q. How to address low yields in nucleophilic substitution reactions involving the thiazolopyrimidine core?
Properties
IUPAC Name |
7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2N3S/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQNDGGDVOEBFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.